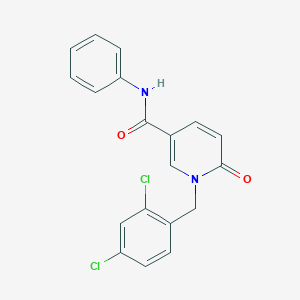
1-(2,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule is a complex organic compound, likely to have multiple rings and functional groups based on its name. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, similar to benzene. It also appears to have a dichlorobenzyl group, which is a benzene ring with two chlorine atoms and an attached methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2,4-dichlorobenzyl chloride, have been synthesized through chloromethylation of p-dichlorobenzene .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity :
- The compound and its derivatives exhibit versatility in chemical synthesis, as demonstrated in a study where a pyridine-2,6-dicarboxamide derivative was synthesized and evaluated for antibacterial activities against various bacteria. The compound also showcased catalytic activity, being an efficient catalyst for transfer hydrogenation reactions of ketones (Özdemir et al., 2012).
Utility in Heterocyclic Synthesis :
- Enaminonitriles, closely related to the target compound, serve as key intermediates in the synthesis of diverse heterocyclic structures like pyrazoles, pyridines, and pyrimidines, underpinning the compound's significance in creating pharmacologically relevant structures (Fadda et al., 2012).
Contribution to Molecular Geometry and Vibrational Frequencies :
- Investigations into pyridine derivatives, structurally similar to the compound , have contributed valuable insights into molecular geometry, vibrational frequencies, and thermodynamic properties, enhancing the understanding of such compounds in various solvents (Özdemir et al., 2012).
Antimicrobial and Anticonvulsant Properties :
- Derivatives of the compound demonstrate antimicrobial activities, highlighting its potential in pharmaceutical applications. Additionally, certain derivatives are noted for their anticonvulsant properties, indicating the compound's significance in neurological therapeutics (Joshi, 2015).
Structural Analysis and Spectroscopic Investigations :
- The compound and its derivatives have been subjects of extensive structural analysis using X-ray diffraction, offering profound insights into molecular and crystal structures. Spectroscopic investigations like 1H NMR and UV/Vis absorption further enrich the understanding of these compounds' characteristics (Feklicheva et al., 2019).
Zukünftige Richtungen
While specific future directions for this compound are not available, similar compounds like imidazole and benzimidazole bioactive heterocycles have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . Therefore, it’s possible that this compound could also have potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-8-6-13(17(21)10-15)11-23-12-14(7-9-18(23)24)19(25)22-16-4-2-1-3-5-16/h1-10,12H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKRGJJXCIQVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2601584.png)
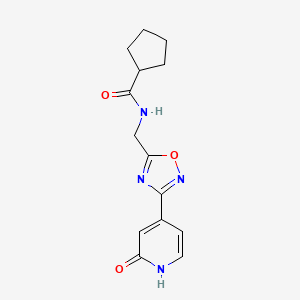
![1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2601586.png)
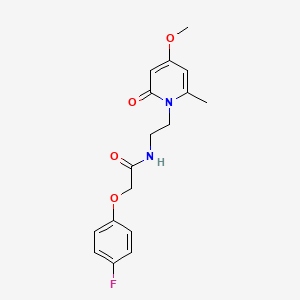
![Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2601588.png)
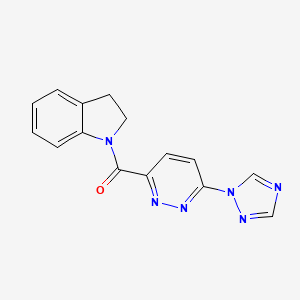

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2601593.png)

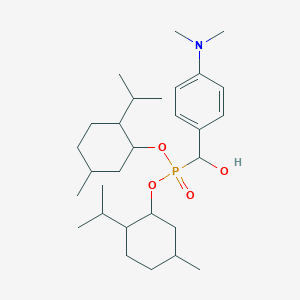
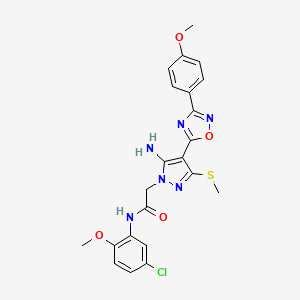
![2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2601599.png)
![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2601600.png)

